molecular formula C23H21F2N3O B4369535 3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B4369535
M. Wt: 393.4 g/mol
InChI Key: UALFXWPCQFKWJI-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with difluoromethyl, methoxyphenyl, methyl, and methylbenzyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has numerous applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions, receptor binding, and cellular uptake.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It finds applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The difluoromethyl and methoxyphenyl groups play crucial roles in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine
  • 4-(difluoromethyl)-6-(3-hydroxyphenyl)-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine
  • 4-(difluoromethyl)-6-(3-methoxyphenyl)-3-ethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

The uniqueness of 3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to certain targets, or improved pharmacokinetic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O/c1-14-7-9-16(10-8-14)13-28-23-21(15(2)27-28)19(22(24)25)12-20(26-23)17-5-4-6-18(11-17)29-3/h4-12,22H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALFXWPCQFKWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=N2)C)C(=CC(=N3)C4=CC(=CC=C4)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
3-[4-(DIFLUOROMETHYL)-3-METHYL-1-(4-METHYLBENZYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

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